

ODM-204: A Comparative Guide to its Synergistic Potential in Oncology

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Compound of Interest		
Compound Name:	ODM-204	
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ODM-204, a novel, non-steroidal agent, garnered significant interest in the oncology community for its unique dual-targeting mechanism. By simultaneously inhibiting both the androgen receptor (AR) and the CYP17A1 enzyme, **ODM-204** was developed to provide a more comprehensive blockade of the androgen signaling pathway, a critical driver in castration-resistant prostate cancer (CRPC).[1][2][3][4] This guide provides an objective comparison of **ODM-204**'s performance, both as a monotherapy and in combination, with other cancer therapies, supported by available preclinical and early clinical data. While the clinical development of **ODM-204** was ultimately halted due to unfavorable pharmacokinetic properties, the preclinical data on its synergistic potential and comparative efficacy offer valuable insights for ongoing and future drug development in oncology.[5][6]

Comparative Efficacy of ODM-204 Monotherapy

Preclinical studies demonstrated the potent anti-tumor activity of **ODM-204**. In a VCaP xenograft model of CRPC, **ODM-204** as a single agent exhibited superior tumor growth inhibition compared to standard-of-care androgen receptor pathway inhibitors (ARPIs), enzalutamide and abiraterone, as well as their combination.[7]

Table 1: Comparative Monotherapy Performance in VCaP Xenograft Model



Treatment Group	Tumor Growth Inhibition (%)
ODM-204	66%[1][8]
Enzalutamide	Less than ODM-204[7]
Abiraterone	Less than ODM-204[7]
Enzalutamide + Abiraterone	Less than ODM-204[7]

Synergistic Effects of ODM-204 in Combination Therapies

The primary documented synergistic interaction of **ODM-204** is with luteinizing hormone-releasing hormone (LHRH) agonists, such as leuprolide acetate. This combination leverages two distinct mechanisms to suppress androgen signaling, leading to a more profound reduction in testosterone levels.

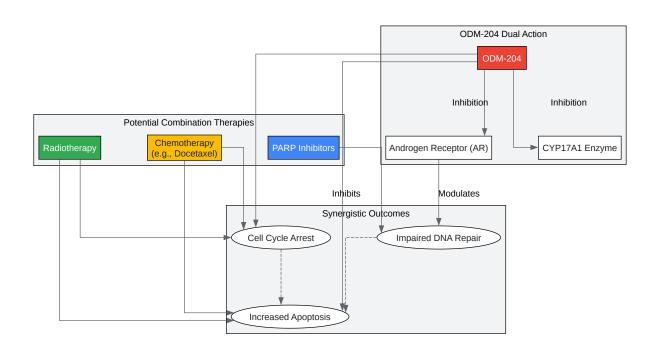
Table 2: Synergistic Effect of ODM-204 with LHRH

Agonist in Rats

Treatment Group	Effect on Testosterone Production	Effect on Androgen- Sensitive Organ Weights
Leuprolide Acetate	Suppression	Decrease
ODM-204 + Leuprolide Acetate	Potentiated Suppression[1][3]	Potentiated Decrease[3]

The dual inhibition of both the androgen receptor and CYP17A1 by **ODM-204** suggests a strong rationale for its potential synergy with other classes of cancer therapies. While extensive experimental data is not available due to the discontinuation of its development, the following diagram illustrates the logical basis for these potential combinations.





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Caption: Potential synergistic pathways of **ODM-204** with other cancer therapies.

Experimental ProtocolsIn Vitro Inhibition Assays

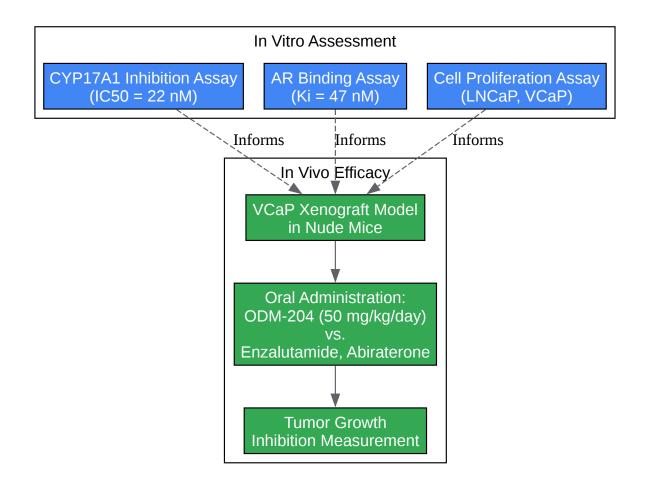


- CYP17A1 Inhibition: The inhibitory effect of ODM-204 on CYP17A1 was assessed using human and rat testicular microsomes and a human adrenal cortex cell line.[1][7] The IC50 value, representing the concentration of ODM-204 required to inhibit 50% of the enzyme's activity, was determined to be 22 nM.[1][7][8]
- Androgen Receptor (AR) Binding and Activity: The binding affinity of ODM-204 to the wild-type AR was determined in rat prostate cytosolic lysates, with a reported Ki of 47 nM.[1][7][8] Its functional activity was evaluated in cells stably transfected with the full-length human AR and an androgen-responsive reporter gene construct.[1][8] The IC50 for AR inhibition was reported as 80 nM.[9]
- Cell Proliferation Assays: The effect of ODM-204 on the growth of androgen-dependent prostate cancer cell lines, LNCaP and VCaP, was studied. The IC50 values for suppressing androgen-induced cell proliferation were 170 nM for LNCaP and 280 nM for VCaP cells.[1][8]

In Vivo Xenograft Model

- Animal Model: Male nude mice were subcutaneously grafted with VCaP cells.[1][7]
- Treatment: Animals were treated orally with **ODM-204** at a dose of 50 mg/kg/day.[1][8] In comparative studies, other cohorts were treated with enzalutamide, abiraterone, or a combination of both for 28 days.[7]
- Endpoint: Tumor growth inhibition was measured to assess anti-tumor activity.[1][7][8]





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Caption: Preclinical evaluation workflow for **ODM-204**.

Mechanism of Action: Dual Inhibition of Androgen Signaling

ODM-204's therapeutic rationale is based on a dual-pronged attack on the androgen receptor signaling axis, which is a key pathway in prostate cancer progression.

• CYP17A1 Inhibition: **ODM-204** inhibits the CYP17A1 enzyme, which is crucial for the synthesis of androgens, including testosterone and dihydrotestosterone (DHT), in the testes, adrenal glands, and within the tumor microenvironment.[2][3][4]

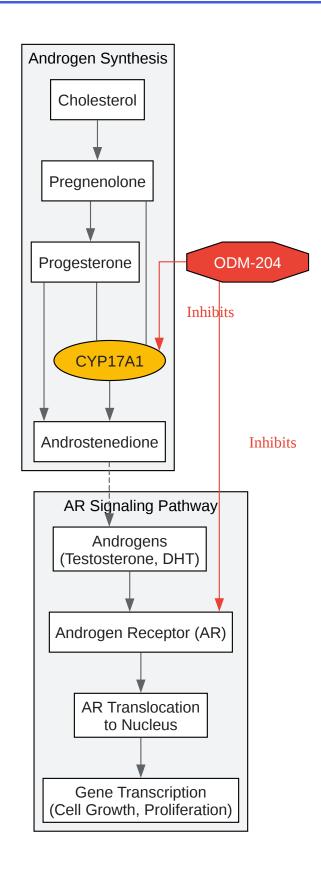






Androgen Receptor Blockade: Concurrently, ODM-204 directly binds to the androgen
receptor, preventing its activation by any residual androgens and inhibiting its translocation
to the nucleus. This action blocks the transcription of AR-responsive genes that drive cancer
cell growth.[1][4]





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Caption: Dual mechanism of action of **ODM-204** on the androgen signaling pathway.



Conclusion

ODM-204 demonstrated a promising preclinical profile as a dual inhibitor of CYP17A1 and the androgen receptor. Its ability to potentiate the effects of LHRH agonists and its superior monotherapy performance against established ARPIs in a xenograft model highlighted its potential. However, the advancement of **ODM-204** into later-phase clinical trials was impeded by its pharmacokinetic properties.[5][6] Despite its discontinued development, the data generated for **ODM-204** provides a valuable case study for the development of dual-targeting inhibitors. The strong preclinical rationale for combining such agents with therapies like PARP inhibitors or chemotherapy remains a compelling area for future research in oncology.

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